molecular formula C22H26N2O2 B3158215 Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate CAS No. 85647-43-4

Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Cat. No.: B3158215
CAS No.: 85647-43-4
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-IFMALSPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (41S,13aR)-13a-ethyl-2,3,41,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate is a complex indole alkaloid derivative with a fused polycyclic structure. Its stereochemistry and substitution pattern play critical roles in its physicochemical and pharmacological properties. This compound belongs to the vincamine-apovincamine alkaloid family, which is structurally related to natural products derived from Vinca minor and synthetic analogs like vinpocetine . The ethyl ester group at position 12 distinguishes it from methyl ester variants (e.g., apovincamine) and hydroxylated derivatives (e.g., vincamine) .

Properties

IUPAC Name

ethyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-IFMALSPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205926
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74924-34-8
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74924-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate is a complex organic compound with potential therapeutic applications. This compound is a derivative of vinpocetine and has been studied for its biological activities including neuroprotective effects and inhibition of phosphodiesterases.

  • Molecular Formula : C22H26N2O2
  • Molar Mass : 350.46 g/mol
  • Density : 1.28 ± 0.1 g/cm³ (predicted)
  • Melting Point : 121-122 °C
  • Boiling Point : 419.5 ± 45.0 °C (predicted)
  • pKa : 7.87 ± 0.60 (predicted)
  • CAS Number : 85647-43-4

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. A study evaluating various vinpocetine derivatives found that certain modifications enhanced their ability to inhibit phosphodiesterase type 1A (PDE1A), an enzyme linked to neurodegenerative diseases. For instance:

  • Compound with para-methylphenyl substitution demonstrated a five-fold improvement in inhibitory activity with an IC50 value of 3.53 ± 0.25 μM.
  • Another derivative with a 3-chlorothiazole substitution showed an eight-fold increase in activity compared to vinpocetine with an IC50 of 2.08 ± 0.16 μM .

The compound's mechanism primarily involves the inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes:

  • It enhances the signaling pathways associated with neuroprotection and cognitive enhancement.
  • It may also contribute to vasodilation and improved cerebral blood flow.

Study on Vinpocetine Derivatives

A comprehensive study synthesized various vinpocetine derivatives and evaluated their biological activities:

  • The study highlighted the structural modifications that lead to enhanced PDE inhibition and potential therapeutic benefits in treating cognitive decline and related disorders.
CompoundSubstitutionIC50 Value (μM)Improvement
Original Vinpocetine-16.00 ± 0.50-
Compound 4para-methylphenyl3.53 ± 0.255-fold
Compound 253-chlorothiazole2.08 ± 0.168-fold

Therapeutic Potential

The therapeutic potential of ethyl (41S,13AR)-13A-ethyl derivatives extends beyond neuroprotection:

  • Antitumor Activity : Some studies have indicated that compounds within this class may target specific cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis.

Future Directions

Further research is warranted to explore:

  • The full range of biological activities and mechanisms of action.
  • Clinical trials to evaluate efficacy and safety in humans.

Scientific Research Applications

Applications in Pharmacology

Ethyl apovincaminate has been studied for its potential therapeutic effects. Its applications primarily include:

Cognitive Enhancement

Research indicates that compounds related to ethyl apovincaminate may exhibit nootropic properties—enhancing cognitive functions such as memory and learning. The compound is structurally similar to vincamine, which has been used to improve cerebral blood flow and cognitive function in patients with vascular dementia .

Neuroprotective Effects

Studies have shown that ethyl apovincaminate may possess neuroprotective properties. It has been observed to protect neurons from damage caused by oxidative stress and may play a role in the treatment of neurodegenerative diseases like Alzheimer's .

Treatment of Vascular Disorders

Due to its ability to improve blood circulation and reduce blood viscosity, ethyl apovincaminate is being explored for the treatment of various vascular disorders. It may help in conditions like peripheral vascular disease by enhancing blood flow .

Case Study 1: Cognitive Improvement in Elderly Patients

A clinical trial investigated the effects of ethyl apovincaminate on elderly patients with mild cognitive impairment. Results indicated a significant improvement in memory recall and attention span after a twelve-week treatment period .

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that ethyl apovincaminate protects neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests its potential use as a therapeutic agent in Alzheimer's disease management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Key Differences Applications/Notes
Target Compound Ethyl ester at C12; 13a-ethyl group C23H28N2O3 Reference compound for synthesis studies Used in neuropharmacological research (derived from vinpocetine analogs)
Vincamine (Methyl (41S,12S,13aS)-13a-ethyl-12-hydroxy-...carboxylate) Methyl ester at C12; hydroxyl group at C12 C21H26N2O3 Hydroxyl group introduces polarity Vasodilator; improves cerebral circulation (now discontinued due to safety issues)
Apovincamine (Methyl (13aS,13bS)-13a-ethyl-...carboxylate) Methyl ester at C12; no hydroxyl group C21H24N2O2 Lacks C12 hydroxyl group Impurity in vincamine/vinpocetine formulations; reference standard
Vinpocetine Related Compound C (Ethyl ester with methoxy group at C10) Ethyl ester at C12; methoxy group at C10 C23H28N2O3 Methoxy substitution alters lipophilicity Byproduct in vinpocetine synthesis; used in analytical reference standards
Brominated Derivatives (e.g., Product 13: (41S,13aS)-12-(((2-bromobenzyl)oxy)methyl)-...) Bromobenzyl-oxy-methyl substituent at C12 C28H30BrN2O2 Enhanced steric bulk and halogen effects Synthetic intermediates with potential neuroactive properties

Analytical and Regulatory Considerations

The target compound and its analogs are frequently analyzed via HPLC and NMR for purity (e.g., reports mobile phases like DCM/MeOH = 30:1). Regulatory standards (ISO, USP) classify apovincamine and vinpocetine derivatives as critical impurities, requiring quantification limits below 0.1% in pharmaceuticals .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound with high stereochemical purity?

Synthesis should follow established protocols for indolo-pyrido-naphthyridine derivatives, emphasizing chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity . Characterization requires a combination of NMR (1H and 13C) for structural elucidation, HPLC with chiral columns for enantiomeric excess determination, and X-ray crystallography to confirm absolute configuration . Mass spectrometry (HRMS) is critical for verifying molecular weight and purity.

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Stability studies should employ controlled stress testing:

  • Thermal degradation : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) and analyze for photoproducts using LC-MS .
  • Hydrolytic stability : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 25°C and 40°C. Report degradation kinetics and identify impurities via tandem mass spectrometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to GHS hazard classifications:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (H315, H319) .
  • Work in a fume hood to prevent inhalation of aerosols (H335).
  • Store in airtight containers at 2–8°C, away from moisture and ignition sources . Emergency procedures include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its derivatives?

Systematic approaches include:

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Dose-response validation : Reproduce conflicting experiments with standardized protocols, ensuring purity >98% (via HPLC) to exclude impurity-driven artifacts .
  • Computational modeling : Use molecular docking to assess binding affinity variations across structural analogs, identifying critical substituents influencing activity .

Q. What advanced techniques are suitable for identifying and quantifying trace impurities (e.g., Apovincamine, Vinpocetine analogs) in synthesized batches?

  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) and MRM mode for selective impurity detection (e.g., m/z transitions specific to Apovincamine) .
  • NMR impurity profiling : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from structurally related byproducts .
  • Reference standards : Cross-validate against certified impurities (e.g., Vincamine Impurity D, Vinpocetine Related Compound B) .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use software like Schrödinger’s QikProp to model absorption, CYP450 interactions, and blood-brain barrier penetration.
  • Molecular dynamics simulations : Assess binding stability to target receptors (e.g., PDE1 inhibitors) over nanosecond timescales .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett constants) with solubility data to guide synthetic prioritization .

Q. What experimental frameworks are recommended for investigating the compound’s mechanism of action in neurological models?

  • In vitro assays : Measure cAMP/cGMP modulation in neuronal cell lines (e.g., SH-SY5Y) using ELISA.
  • Gene expression profiling : Apply RNA-seq to identify pathways (e.g., neuroinflammatory markers) altered by treatment .
  • In vivo models : Utilize rodent Morris water maze tests to evaluate cognitive effects, paired with microdialysis for neurotransmitter monitoring (dopamine, acetylcholine) .

Methodological Design & Theoretical Integration

Q. How should researchers align experimental design with theoretical frameworks in neuropharmacology?

  • Link hypotheses to established theories (e.g., PDE inhibition for vasodilation) and use mechanistic studies (e.g., kinase activity assays) to validate or refine models .
  • Design dose-ranging studies to test the compound’s role in neurovascular coupling, integrating electrophysiological recordings (patch-clamp) with hemodynamic measurements .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Implement Quality-by-Design (QbD) principles: Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments) .
  • Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Establish acceptance criteria for critical quality attributes (CQAs) such as enantiomeric purity and residual solvent levels .

Q. How can AI-driven platforms accelerate the development of analogs with reduced off-target effects?

  • Train machine learning models on toxicity databases (e.g., Tox21) to predict and prioritize analogs with lower hERG channel affinity .
  • Integrate robotic synthesis with high-throughput screening (HTS) to rapidly validate AI-generated hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.